3-Phenyl-1-(m-tolyl)prop-2-yn-1-one
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Overview
Description
3-Phenyl-1-(m-tolyl)prop-2-yn-1-one is an organic compound belonging to the class of ynones, which are characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one can be achieved through the acylation of terminal alkynes with N-acylbenzotriazole in the presence of zinc chloride as a catalyst. This reaction is typically carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) at 60°C, yielding the desired product in high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes similar to those used in laboratory settings. The use of ionic liquids and recyclable catalysts can enhance the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a site for electrophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-1-(m-tolyl)prop-2-yn-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s biological activities .
Comparison with Similar Compounds
- 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one
- 3-Phenyl-1-o-tolyl-prop-2-yn-1-ol
- 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-ol
Comparison: 3-Phenyl-1-(m-tolyl)prop-2-yn-1-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its para- and ortho-substituted analogs.
Properties
CAS No. |
53692-58-3 |
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Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H12O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3 |
InChI Key |
UIRBYIHSKCOUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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